5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo-pyridine ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted imidazo-pyridine derivatives .
Scientific Research Applications
5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,2-b]pyridazine: A related compound with a different nitrogen arrangement in the ring system.
Uniqueness: 5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific bromine substitution and carboxylic acid functional group. These features confer distinct chemical reactivity and potential for diverse applications compared to other imidazo-pyridine derivatives .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-5(8(12)13)6-3-10-4-11(6)7/h1-4H,(H,12,13) |
InChI Key |
SYZHDHYRDVOCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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